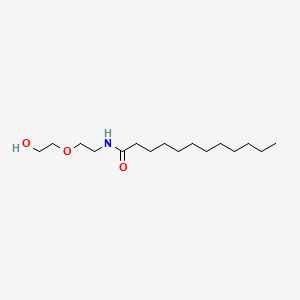
PEG-3 Lauramide
Overview
Description
PEG-3 Lauramide, also known as Polyethylene Glycol Lauramide, is a non-ionic surfactant widely used in various industries, particularly in cosmetics and personal care products. It is derived from lauric acid, a fatty acid commonly found in coconut oil and palm kernel oil. The compound is known for its emulsifying properties, which allow it to stabilize mixtures of oil and water, making it an essential ingredient in creams, lotions, and other formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
PEG-3 Lauramide is synthesized through the ethoxylation of lauramide. The process involves the reaction of lauric acid with ethanolamine to form lauramide, which is then ethoxylated with ethylene oxide to produce this compound. The reaction conditions typically include a temperature range of 150-200°C and the presence of a catalyst such as potassium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale ethoxylation reactors where precise control of temperature, pressure, and catalyst concentration is maintained to ensure consistent product quality. The process is highly efficient and can be scaled up to meet commercial demands .
Chemical Reactions Analysis
Types of Reactions
PEG-3 Lauramide primarily undergoes reactions typical of amides and ethoxylated compounds. These include:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form lauric acid and polyethylene glycol.
Substitution: The amide group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Lauric acid and polyethylene glycol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted amides and other derivatives.
Scientific Research Applications
Chemical Properties and Structure
PEG-3 Lauramide is characterized by its molecular structure, which includes both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. This dual nature allows it to function effectively as an emulsifier and surfactant in formulations. The average molecular weight indicated by the "3" in PEG-3 suggests a moderate polymerization degree, influencing its solubility and viscosity properties.
Applications in Cosmetics and Personal Care
- Emulsifying Agent :
- Surfactant Properties :
- Skin Conditioning :
- Solubilizer for Active Ingredients :
- Applications Beyond Cosmetics :
Safety Assessments
Safety evaluations of this compound indicate that it has a low potential for irritation when used appropriately in cosmetic formulations. According to studies conducted by the Cosmetic Ingredient Review (CIR), this compound showed no significant toxicity at concentrations typically used in cosmetics .
Toxicological Data
- Acute Toxicity : The oral LD50 for related compounds exceeds 2000 mg/kg in animal studies, indicating low acute toxicity .
- Irritation Potential : While some PEG derivatives can cause mild irritation upon dermal exposure, this compound has been classified with low irritation potential in safety assessments .
Emulsification Performance Study
A comparative study evaluated the emulsifying efficiency of this compound against other emulsifiers in lotion formulations. Results indicated that this compound produced stable emulsions with improved texture compared to traditional emulsifiers.
Skin Hydration Assessment
In a clinical trial assessing skin hydration levels after using a moisturizer containing this compound, participants reported significant improvements in skin moisture retention over four weeks compared to a control group using a formulation without this ingredient.
Mechanism of Action
PEG-3 Lauramide exerts its effects primarily through its surfactant properties. The molecule consists of a hydrophobic lauric acid tail and a hydrophilic polyethylene glycol head. This amphiphilic structure allows it to reduce the surface tension between oil and water, forming stable emulsions. The hydrophilic head interacts with water molecules, while the hydrophobic tail interacts with oil molecules, effectively bridging the two phases .
Comparison with Similar Compounds
Similar Compounds
- PEG-2 Lauramide
- PEG-4 Lauramide
- PEG-5 Lauramide
- PEG-6 Lauramide
- PEG-7 Lauramide
Uniqueness
Compared to its analogs, PEG-3 Lauramide offers a balance between hydrophilicity and hydrophobicity, making it particularly effective in forming stable emulsions. Its intermediate chain length provides optimal solubility and emulsifying properties, which are essential for various applications in cosmetics and personal care products .
Properties
CAS No. |
20138-28-7 |
|---|---|
Molecular Formula |
C16H33NO3 |
Molecular Weight |
287.44 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]dodecanamide |
InChI |
InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16(19)17-12-14-20-15-13-18/h18H,2-15H2,1H3,(H,17,19) |
InChI Key |
SIFSGJHNINUHSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCOCCO |
Related CAS |
26635-75-6 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














